

Bioavailability and Pharmacokinetics of Danshenol C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Danshenol C*

Cat. No.: *B1163901*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on the bioavailability and pharmacokinetics of **Danshenol C**. It is important to note that publicly available, in-depth pharmacokinetic studies providing specific quantitative parameters for **Danshenol C** are limited. Data from closely related compounds, where available, are presented for contextual understanding and are clearly identified.

Introduction

Danshenol C, a phenolic compound isolated from the traditional Chinese medicine Danshen (*Salvia miltiorrhiza*), has garnered interest for its potential therapeutic applications.^[1]

Understanding the bioavailability and pharmacokinetic profile of **Danshenol C** is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known information regarding the absorption, distribution, metabolism, and excretion (ADME) of **Danshenol C**, alongside detailed experimental methodologies and relevant signaling pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **Danshenol C** is essential for interpreting its pharmacokinetic behavior.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₀ O ₄	[1]
Molecular Weight	336.38 g/mol	[1]
PubChem CID	11688609	[2]
Topological Polar Surface Area	63.6 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4	[2]
XLogP3	3.0	[2]

Bioavailability and Pharmacokinetics

Direct quantitative pharmacokinetic data for **Danshenol C**, such as C_{max}, T_{max}, AUC, and elimination half-life, are not readily available in peer-reviewed literature. However, data for the structurally similar compound, Danshenol B, provides valuable insight into the potential oral bioavailability of this class of compounds.

Oral Bioavailability

A study on Danshenol B reported an oral bioavailability of 57.95%.[3] This suggests that Danshenol-type compounds may possess favorable absorption characteristics. It is important to note that this is an extrapolated estimation, and dedicated studies are required to determine the precise oral bioavailability of **Danshenol C**.

Table 1: Reported Oral Bioavailability of a Related **Danshenol** Compound

Compound	Oral Bioavailability (%)	Species	Reference
Danshenol B	57.95	Not Specified	[3]

Metabolism and Excretion

The metabolic fate and excretion pathways of **Danshenol C** have not been specifically elucidated. However, studies on other phenolic acids from *Salvia miltiorrhiza* indicate that metabolism primarily occurs in the liver, involving methylation, glucuronidation, and sulfation.^[4] Renal excretion is a major route of elimination for these compounds and their metabolites.^[4]

Experimental Protocols

Detailed in vivo pharmacokinetic experimental protocols for **Danshenol C** are not currently published. However, a general methodology for a rodent pharmacokinetic study, based on standard practices for natural products, is outlined below. Additionally, a summary of an in vitro experimental protocol used in a study of **Danshenol C**'s effects on peritoneal fibrosis is provided.

General In Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol is a generalized representation and would require optimization for specific studies on **Danshenol C**.

Objective: To determine the pharmacokinetic profile of **Danshenol C** in rats following oral and intravenous administration.

Animals: Male Sprague-Dawley rats (200-250 g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Dosing:

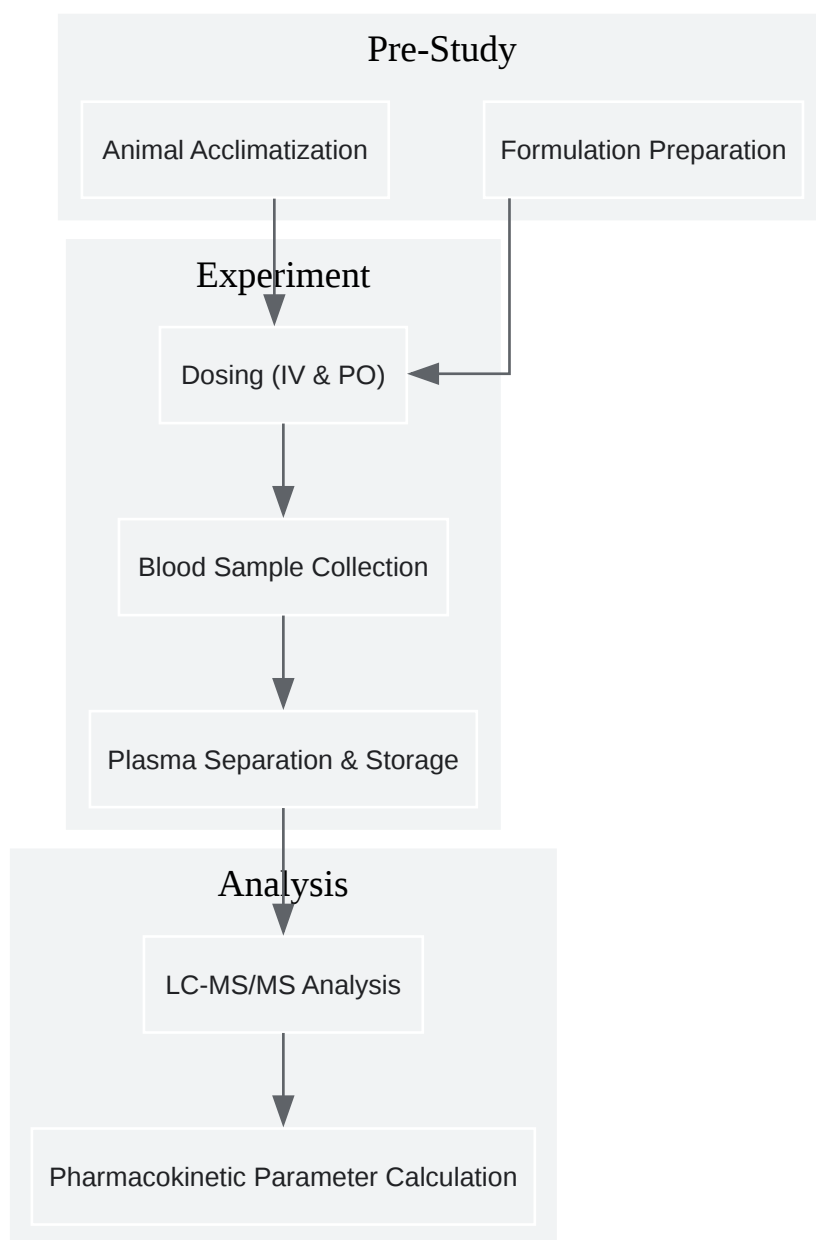
- Intravenous (IV): **Danshenol C** is dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a single bolus injection via the tail vein at a dose of, for example, 5 mg/kg.
- Oral (PO): **Danshenol C** is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of, for example, 50 mg/kg.

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of **Danshenol C** are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.^[5]

Pharmacokinetic Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , AUC, $t_{1/2}$, CL, V_d) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Workflow for a General In Vivo Pharmacokinetic Study



[Click to download full resolution via product page](#)

General workflow for an in vivo pharmacokinetic study.

In Vitro Experimental Protocol: Reversal of Peritoneal Fibrosis[1]

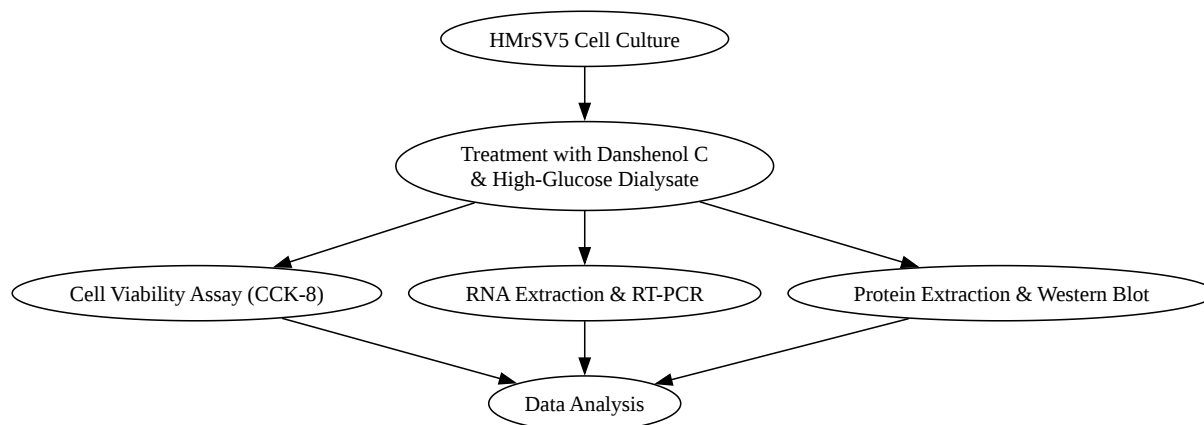
Cell Line: Human peritoneal mesothelial cell line (HMrSV5).

Treatment:

- Cells were treated with various concentrations of **Danshenol C** (5, 10, 15, 20, 25, 40, and 80 μ M) alone to assess cytotoxicity.
- For efficacy studies, cells were co-cultured with high-glucose peritoneal dialysate and different concentrations of **Danshenol C** (10, 20, 40, 80, and 160 μ M) for 48 hours.

Assays:

- Cell Viability: CCK-8 assay was used to determine the effect of **Danshenol C** on cell viability.
- Gene Expression: Real-time RT-PCR was performed to measure the mRNA expression of target genes (MAPK8, MAPK14, CASP3, STAT3).
- Protein Expression: Western blot analysis was used to quantify the protein levels of target genes.



[Click to download full resolution via product page](#)

Proposed signaling cascade of **Danshenol C** in peritoneal fibrosis.

Conclusion and Future Directions

The available evidence suggests that **Danshenol C** is a promising bioactive compound. Preliminary data on the related compound Danshenol B indicate potentially good oral bioavailability. Furthermore, initial in vitro studies have begun to elucidate its mechanism of action, implicating key signaling pathways involved in cellular stress and inflammation.

However, a significant knowledge gap exists regarding the detailed pharmacokinetic profile of **Danshenol C**. To advance its development as a potential therapeutic agent, future research should prioritize:

- Comprehensive in vivo pharmacokinetic studies in relevant animal models to determine key parameters such as C_{max}, T_{max}, AUC, elimination half-life, and absolute bioavailability.
- Metabolite identification and profiling to understand the biotransformation of **Danshenol C**.
- Tissue distribution studies to ascertain its delivery to target organs.
- Development and validation of a specific and sensitive bioanalytical method for the quantification of **Danshenol C** and its major metabolites in biological matrices.

Addressing these research questions will be crucial in establishing a clear understanding of the ADME properties of **Danshenol C** and will provide a solid foundation for its further preclinical and potential clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular mechanism of Danshenol C in reversing peritoneal fibrosis: novel network pharmacological analysis and biological validation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Phytochemical: Danshenol C [[caps.ncbs.res.in](https://ncbs.res.in/caps/)]

- 3. Danshenol B alleviates central post-stroke pain by regulating the PIK3CG/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Basis Underlying Hepatobiliary and Renal Excretion of Phenolic Acids of Salvia miltiorrhiza Roots (Danshen) [frontiersin.org]
- 5. Simultaneous determination of eight Danshen polyphenols in rat plasma and its application to a comparative pharmacokinetic study of DanHong injection and Danshen injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bioavailability and Pharmacokinetics of Danshenol C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1163901#bioavailability-and-pharmacokinetics-of-danshenol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com